molecular formula C19H29N3O3S B058543 HS-Leucyl-phenylalanyl-alaninamide CAS No. 120020-30-6

HS-Leucyl-phenylalanyl-alaninamide

Cat. No. B058543
M. Wt: 379.5 g/mol
InChI Key: LWDXOPIGTGCEOA-IMJJTQAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HS-Leucyl-phenylalanyl-alaninamide, also known as LFA-3, is a tripeptide that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and biomedical research. This peptide has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

HS-Leucyl-phenylalanyl-alaninamide binds to CD2, a cell surface receptor expressed on T-cells and natural killer cells. This binding leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the mobilization of intracellular calcium. The activation of these pathways leads to T-cell proliferation and cytokine production, which are important for the immune response.

Biochemical And Physiological Effects

HS-Leucyl-phenylalanyl-alaninamide has been shown to have various biochemical and physiological effects, including the induction of T-cell proliferation and cytokine production, the inhibition of tumor growth and metastasis, and the modulation of the immune response. These effects make HS-Leucyl-phenylalanyl-alaninamide a promising peptide for scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using HS-Leucyl-phenylalanyl-alaninamide in lab experiments is its specificity for CD2, which allows for the selective activation of T-cells. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation of using HS-Leucyl-phenylalanyl-alaninamide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of HS-Leucyl-phenylalanyl-alaninamide in scientific research. One direction is the development of small-molecule inhibitors of HS-Leucyl-phenylalanyl-alaninamide/CD2 interactions for the treatment of autoimmune diseases and cancer. Another direction is the use of HS-Leucyl-phenylalanyl-alaninamide in the development of vaccines and immunotherapies. Additionally, the use of HS-Leucyl-phenylalanyl-alaninamide in the study of T-cell activation and differentiation can provide insights into the immune response and lead to the development of new therapies for various diseases.
In conclusion, HS-Leucyl-phenylalanyl-alaninamide, or HS-Leucyl-phenylalanyl-alaninamide, is a promising peptide for scientific research due to its potential applications in drug discovery, cancer research, and immunology. Its specificity for CD2, stability, and various biochemical and physiological effects make it a valuable tool for studying the immune response and developing new therapies. With further research and development, HS-Leucyl-phenylalanyl-alaninamide has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

HS-Leucyl-phenylalanyl-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the reaction of amino acids in solution. Both methods have been used to synthesize HS-Leucyl-phenylalanyl-alaninamide, and the purity of the final product depends on the optimization of the synthesis conditions.

Scientific Research Applications

HS-Leucyl-phenylalanyl-alaninamide has been used in various scientific research applications, including drug discovery, cancer research, and immunology. In drug discovery, HS-Leucyl-phenylalanyl-alaninamide has been used as a lead compound for the development of small-molecule inhibitors of protein-protein interactions. In cancer research, HS-Leucyl-phenylalanyl-alaninamide has been shown to inhibit tumor growth and metastasis in animal models. In immunology, HS-Leucyl-phenylalanyl-alaninamide has been used as a tool to study T-cell activation and differentiation.

properties

CAS RN

120020-30-6

Product Name

HS-Leucyl-phenylalanyl-alaninamide

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-(sulfanylmethyl)pentanamide

InChI

InChI=1S/C19H29N3O3S/c1-12(2)9-15(11-26)18(24)22-16(10-14-7-5-4-6-8-14)19(25)21-13(3)17(20)23/h4-8,12-13,15-16,26H,9-11H2,1-3H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,15+,16-/m0/s1

InChI Key

LWDXOPIGTGCEOA-IMJJTQAJSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)CS

SMILES

CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N

Canonical SMILES

CC(C)CC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N

Other CAS RN

120020-30-6

synonyms

HS-Leu-Phe-Ala-NH2
HS-leucyl-phenylalanyl-alaninamide
HS-leucyl-phenylalanyl-alaninamide, (R)-isome

Origin of Product

United States

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